molecular formula C12H13N3O4S B7588369 N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide

N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No. B7588369
M. Wt: 295.32 g/mol
InChI Key: BVONNQLVPOIDIZ-UHFFFAOYSA-N
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Description

N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide, also known as NSC 319726, is a synthetic compound that has been widely used in scientific research. It is a member of the oxazole family and belongs to the class of sulfonamide compounds. NSC 319726 has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation.

Mechanism of Action

The exact mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes such as carbonic anhydrases and matrix metalloproteinases. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation and cancer.
Biochemical and Physiological Effects
This compound 319726 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrases, which are enzymes that play a role in regulating acid-base balance in the body. This compound 319726 has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling and cancer progression. Moreover, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, it has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to the use of this compound 319726 in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. Moreover, its exact mechanism of action is not fully understood, which may limit its use in certain studies.

Future Directions

N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 has several potential future directions for scientific research. It may be further studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Moreover, its exact mechanism of action may be further elucidated to better understand its potential therapeutic effects. Furthermore, the synthesis of this compound 319726 may be optimized to improve its purity and solubility in water for better use in lab experiments.

Synthesis Methods

The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 involves the reaction between 4-aminobenzenesulfonamide and 2-bromoethyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction leads to the formation of N-[2-(4-sulfamoylphenyl)ethyl]-2-oxazoline, which is then hydrolyzed to this compound 319726 by treatment with sodium hydroxide. The purity of the compound can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound 319726 has also been studied for its anti-inflammatory and antioxidant properties. Moreover, it has been shown to have potential therapeutic effects in diabetes by improving glucose tolerance and insulin sensitivity.

properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c13-20(17,18)10-3-1-9(2-4-10)5-7-14-12(16)11-6-8-19-15-11/h1-4,6,8H,5,7H2,(H,14,16)(H2,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVONNQLVPOIDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=NOC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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